molecular formula C22H22N2O2S B14983379 4-(benzylsulfanyl)-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(benzylsulfanyl)-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B14983379
M. Wt: 378.5 g/mol
InChI Key: OCVSEDMJONZWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines. This compound is characterized by the presence of a benzylsulfanyl group and an ethoxyphenyl group attached to a cyclopenta[d]pyrimidin-2-one core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the benzylsulfanyl and ethoxyphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually includes purification through column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate greener chemistry principles, such as the use of less toxic solvents and catalysts, to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopenta[d]pyrimidine core or the benzylsulfanyl group.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the cyclopenta[d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to certain receptors or proteins. The overall effect of the compound is determined by the combined interactions of its functional groups with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(METHYLSULFANYL)-1-(4-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
  • 4-(PHENYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE

Uniqueness

4-(BENZYLSULFANYL)-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to the specific combination of its benzylsulfanyl and ethoxyphenyl groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the benzylsulfanyl group, in particular, may enhance its reactivity and binding affinity in various chemical and biological contexts.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

4-benzylsulfanyl-1-(4-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H22N2O2S/c1-2-26-18-13-11-17(12-14-18)24-20-10-6-9-19(20)21(23-22(24)25)27-15-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3

InChI Key

OCVSEDMJONZWAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.